3-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol
Overview
Description
3-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol, also known as MPSP, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound belongs to the class of phthalazine derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 3-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been found to increase the activity of superoxide dismutase (SOD) and catalase (CAT), which are enzymes involved in the regulation of oxidative stress. In addition, this compound has been reported to improve glucose metabolism and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
3-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. This compound has also been found to exhibit low toxicity in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol. One possible direction is to investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential therapeutic effects in the treatment of cardiovascular diseases and diabetes. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential pharmacological applications in various scientific research studies. Its synthesis method is well-established, and it has been found to exhibit various biological activities. This compound has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for potential therapeutic applications.
Scientific Research Applications
3-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol has been studied extensively for its potential pharmacological applications. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been reported to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been shown to have potential applications in the treatment of cardiovascular diseases and diabetes.
properties
IUPAC Name |
3-[[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-yl]amino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-12-13-19(16-24(18)34(32,33)30-14-5-2-6-15-30)25-22-10-3-4-11-23(22)26(29-28-25)27-20-8-7-9-21(31)17-20/h3-4,7-13,16-17,31H,2,5-6,14-15H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBFSXKEXQYJIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O)S(=O)(=O)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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